3-Azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
3-Azabicyclo[3.2.1]octane-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its rigidity and the presence of a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations .
Industrial Production Methods: Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to facilitate the synthesis of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a valuable scaffold in drug discovery, particularly for the development of central nervous system (CNS) agents.
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. This compound can modulate the activity of enzymes and receptors, making it a potent pharmacophore in medicinal chemistry .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Shares the bicyclic framework but differs in the position of the nitrogen atom, leading to distinct chemical properties.
Uniqueness: 3-Azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts unique reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-6-2-1-5(3-6)4-9-7/h5-7,9H,1-4H2,(H,10,11) |
InChI Key |
LCQPGUJJGFMUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CNC2C(=O)O |
Origin of Product |
United States |
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